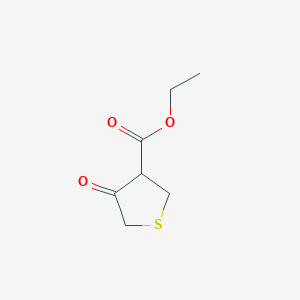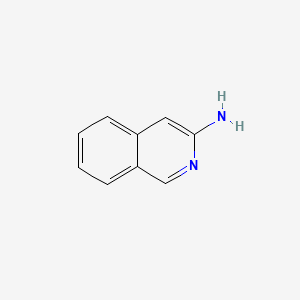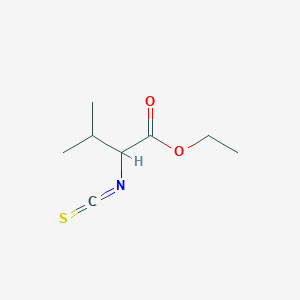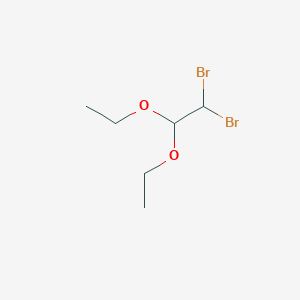
1,1-Dibromo-2,2-diethoxyethane
Übersicht
Beschreibung
1,1-Dibromo-2,2-diethoxyethane, also known as Dibromoacetaldehyde diethyl acetal, is a chemical compound with the molecular formula C6H12Br2O2 . It has an average mass of 275.966 Da and a mono-isotopic mass of 273.920380 Da .
Molecular Structure Analysis
The molecular structure of 1,1-Dibromo-2,2-diethoxyethane consists of 6 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The structure includes two ethoxy groups attached to a central ethane molecule, which is further substituted with two bromine atoms .Physical And Chemical Properties Analysis
1,1-Dibromo-2,2-diethoxyethane has a density of 1.6±0.1 g/cm3, a boiling point of 268.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.6±3.0 kJ/mol and a flash point of 106.4±24.4 °C . The compound has a refractive index of 1.494 and a molar refractivity of 48.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry Synthesis
Specific Scientific Field
Organic Chemistry
Comprehensive and Detailed Summary of the Application
1,1-Dibromo-2,2-diethoxyethane is used as a reagent in organic synthesis. It’s often used in reactions where a bromine atom is required .
Detailed Description of the Methods of Application or Experimental Procedures
The exact procedures can vary depending on the specific reaction. Generally, 1,1-Dibromo-2,2-diethoxyethane is added to a solution of the reactant in an appropriate solvent. The reaction is then stirred at a specified temperature until completion. The product is then isolated and purified .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these reactions can vary greatly depending on the reactants used. In general, the use of 1,1-Dibromo-2,2-diethoxyethane allows for the introduction of a bromine atom into the reactant molecule .
Application in the Synthesis of 2,3- O -acetal
Comprehensive and Detailed Summary of the Application
2-Bromo-1,1-dimethoxyethane, a related compound to 1,1-Dibromo-2,2-diethoxyethane, has been used in the synthesis of 2,3- O -acetal .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was reacted with 2,3-diol in the presence of 10-camphorsulphonic acid (CSA) to produce 2,3- O -acetal .
Thorough Summary of the Results or Outcomes Obtained
The reaction successfully produced 2,3- O -acetal, demonstrating the utility of 2-Bromo-1,1-dimethoxyethane in this type of synthesis .
Synthesis of 2,2-Dimethoxyethyl Vinyl Ether
Comprehensive and Detailed Summary of the Application
Bromoacetaldehyde diethyl acetal, a compound related to 1,1-Dibromo-2,2-diethoxyethane, has been used in the synthesis of 2,2-dimethoxyethyl vinyl ether .
Detailed Description of the Methods of Application or Experimental Procedures
The exact procedures can vary depending on the specific reaction. Generally, bromoacetaldehyde diethyl acetal is reacted with other reactants under specific conditions to produce 2,2-dimethoxyethyl vinyl ether .
Thorough Summary of the Results or Outcomes Obtained
The reaction successfully produced 2,2-dimethoxyethyl vinyl ether, demonstrating the utility of bromoacetaldehyde diethyl acetal in this type of synthesis .
Synthesis of [1.1.1]-Propellane
Comprehensive and Detailed Summary of the Application
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane, a compound related to 1,1-Dibromo-2,2-diethoxyethane, has been used as a starting material in the synthesis of [1.1.1]-propellane .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was reacted under specific conditions to produce [1.1.1]-propellane .
Thorough Summary of the Results or Outcomes Obtained
The reaction successfully produced [1.1.1]-propellane, demonstrating the utility of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane in this type of synthesis .
Eigenschaften
IUPAC Name |
1,1-dibromo-2,2-diethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSWMEFJDCZIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(Br)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340911 | |
| Record name | 1,1-Dibromo-2,2-diethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dibromo-2,2-diethoxyethane | |
CAS RN |
761-17-1 | |
| Record name | 1,1-Dibromo-2,2-diethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dimethylphenyl)amino]acetohydrazide](/img/structure/B1296654.png)
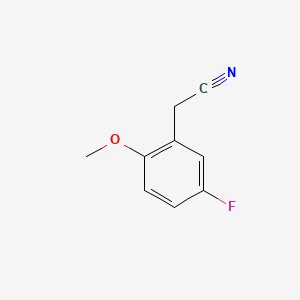
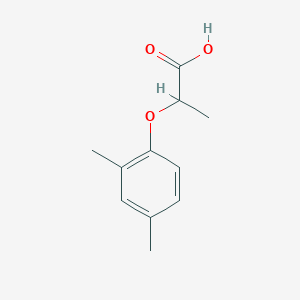
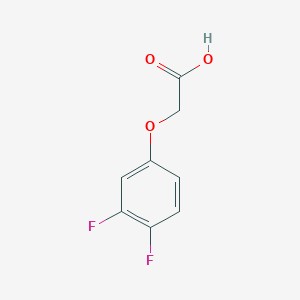
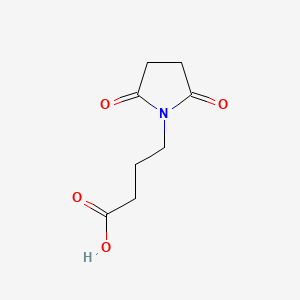
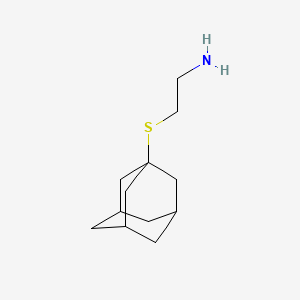
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)
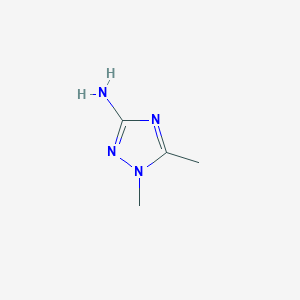
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
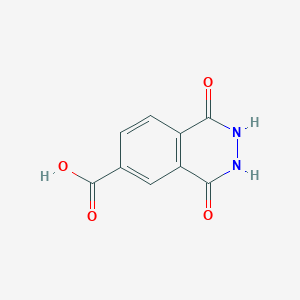
![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)
